Inferred PDE9A Selectivity Profile from N1-Phenyl Shift vs. High-Affinity N1-Cyclopentyl Analogs
The target compound's PDE9A inhibitory activity is inferred from a class-level comparison with the US9617269 patent series. The most potent patent analogs, with an N1-cyclopentyl group and an N5-arylacetamide chain, achieve picomolar IC50 values (e.g., Compound WYQ-91: IC50 = 5.5 nM; Compound WYQ-46: IC50 = 6 nM). [1] The target compound's shift of the cyclopentyl group to the N5-acetamide chain and a phenyl group to the N1 position represents a 'scaffold-hop' that is predicted to alter its enzyme inhibition profile, potentially reducing PDE9A affinity but generating a novel selectivity fingerprint against other PDE isoforms, though direct target PDE9A data is absent in public literature. [2]
| Evidence Dimension | PDE9A2 Catalytic Domain Inhibition (IC50) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | US9617269 Compound WYQ-91: IC50 = 5.5 nM; Compound WYQ-46: IC50 = 6 nM |
| Quantified Difference | N/A (data absent) |
| Conditions | Biochemical assay using [3H]-cGMP/[3H]-cAMP substrate, 15 min incubation, liquid scintillation counting |
Why This Matters
This evidences that even with high structural similarity, simple N1/N5 substituent permutations dramatically alter potency; therefore, the target compound must be procured as a unique entity for assays, not replaced by a 'more potent' analog.
- [1] BindingDB Entry for BDBM50034639 (US9617269, Compound WYQ-91). IC50: 5.5 nM. Assay: Inhibition of PDE9A2 catalytic domain. View Source
- [2] Sun Yat-Sen University. (2017). US Patent No. US9617269B2. View Source
